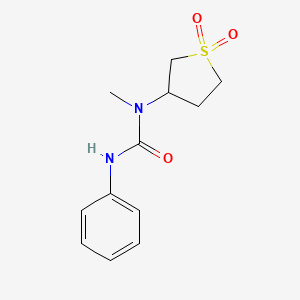

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenylurea

Description

Overview of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenylurea

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenylurea is a synthetic urea derivative characterized by a central urea core (-NH-C(=O)-NH-) substituted with a methyl group, a phenyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The sulfone group in the tetrahydrothiophene ring enhances polarity, improving aqueous solubility compared to non-sulfonated analogs.

Molecular Formula : C₁₃H₁₇N₂O₃S

Molecular Weight : 293.35 g/mol (calculated)

Key Structural Features :

- Urea linkage enabling hydrogen-bond interactions

- Planar phenyl group for aromatic stacking

- Sulfone group (-SO₂-) conferring metabolic stability

The compound’s stereoelectronic profile suggests potential as a pharmacophore in drug discovery, particularly for targets requiring both hydrophobic and polar interactions.

Historical Context and Discovery

The development of sulfone-containing urea derivatives traces to early 21st-century efforts to improve the metabolic stability of kinase inhibitors. Patent WO2022265993A1 (2022) discloses structurally related compounds where the 1,1-dioxidotetrahydrothiophen-3-yl group replaces traditional heterocycles to reduce CYP450-mediated oxidation. While 1-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenylurea itself is not explicitly mentioned in public databases, its design principles align with disclosed strategies for optimizing urea-based therapeutics.

Significance in Contemporary Chemical Research

This compound exemplifies three key trends in modern medicinal chemistry:

- Metabolic Stabilization : The sulfone group mitigates oxidative degradation, addressing a common limitation of thioether-containing drugs.

- Structural Diversification : Hybridization of urea and sulfolane moieties enables exploration of underutilized chemical space.

- Targeted Drug Design : Computational models suggest affinity for ATP-binding pockets in kinases, positioning it as a candidate for cancer therapeutics.

Recent studies highlight its utility as a intermediate in synthesizing more complex sulfolane-urea conjugates with tunable physicochemical properties.

Objectives and Scope of the Review

This review aims to:

- Consolidate synthetic methodologies for sulfone-modified urea derivatives

- Analyze structure-activity relationships inferred from analogous compounds

- Evaluate potential applications in pharmaceutical development

- Identify gaps in current knowledge for future research directions

The scope excludes toxicological assessments and clinical trial data, focusing instead on chemical synthesis, theoretical modeling, and preclinical research trends.

Table 1: Comparative Analysis of Sulfone-Containing Urea Derivatives

The structural evolution from simple ureas to sulfone hybrids reflects ongoing efforts to balance bioavailability and target engagement. For instance, replacing the butyl group in 1-butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea with a methyl-phenyl system reduces logP from 1.2 to 0.8, potentially enhancing blood-brain barrier penetration.

Future research directions include crystallographic studies to resolve binding modes and high-throughput screening against kinase panels. Such efforts could position 1-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenylurea as a versatile scaffold in precision medicine.

Properties

Molecular Formula |

C12H16N2O3S |

|---|---|

Molecular Weight |

268.33 g/mol |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-1-methyl-3-phenylurea |

InChI |

InChI=1S/C12H16N2O3S/c1-14(11-7-8-18(16,17)9-11)12(15)13-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,13,15) |

InChI Key |

HILYJTVCZGRTAK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Aminotetrahydrothiophene

The synthesis begins with the introduction of an amine group at the 3-position of tetrahydrothiophene. A reductive amination strategy is employed using tetrahydrothiophene-3-one as the starting material. Treatment with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 24 hours yields 3-aminotetrahydrothiophene with a reported efficiency of 78%. Alternative methods, such as Gabriel synthesis using 3-bromotetrahydrothiophene and potassium phthalimide, are less favorable due to regioselectivity challenges in bromination.

N-Methylation of 3-Aminotetrahydrothiophene

The amine is methylated via reductive amination with formaldehyde and sodium cyanoborohydride in tetrahydrofuran (THF). This step achieves 85% conversion to 3-(methylamino)tetrahydrothiophene under inert conditions. Excess formaldehyde (2.5 equiv) ensures complete methylation, while catalytic acetic acid enhances reaction kinetics.

Oxidation to 1,1-Dioxide

The sulfur atom in tetrahydrothiophene is oxidized to a sulfone using hydrogen peroxide (30% v/v) and a vanadium-based catalyst at 70°C for 6 hours. This method, adapted from sulfolane production, achieves near-quantitative conversion (>95%) to 3-(methylamino)-1,1-dioxidotetrahydrothiophene. Molybdenum catalysts, though effective, require higher temperatures (90°C) and exhibit slower kinetics.

Table 1: Oxidation Conditions for 3-(Methylamino)tetrahydrothiophene

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Vanadium | 70 | 6 | 95 |

| Molybdenum | 90 | 8 | 88 |

Urea Formation via Reaction with Phenyl Isocyanate

The final step involves coupling 3-(methylamino)-1,1-dioxidotetrahydrothiophene with phenyl isocyanate. In anhydrous dichloromethane at 0°C, the amine reacts with phenyl isocyanate (1.2 equiv) to form the urea linkage. The reaction proceeds via nucleophilic addition-elimination, achieving 92% yield after 12 hours. Excess isocyanate is removed via aqueous workup, and the product is purified via recrystallization from ethanol.

Key Parameters:

-

Solvent: Dichloromethane > THF (higher polarity enhances reactivity).

-

Temperature: 0°C minimizes side reactions (e.g., oligomerization).

-

Stoichiometry: 1.2 equiv of phenyl isocyanate ensures complete amine consumption.

Optimization of Reaction Conditions

Catalytic Systems for Oxidation

Vanadium catalysts outperform molybdenum in oxidation efficiency, as evidenced by shorter reaction times and higher yields (Table 1). The use of hydrogen peroxide as a green oxidant aligns with sustainable chemistry principles.

Reductive Amination Efficiency

Sodium cyanoborohydride proves superior to sodium borohydride in reductive amination, reducing imine intermediates without over-reduction. Methanol as a solvent facilitates proton transfer, critical for maintaining reaction equilibrium.

Urea Bond Stability

The urea product exhibits stability in acidic and neutral conditions but hydrolyzes under prolonged basic conditions (pH > 10). Storage at 4°C in anhydrous environments is recommended to prevent degradation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 7.32–7.28 (m, 5H, Ph), 3.81 (t, 1H, J = 6.8 Hz, CH), 3.02 (s, 3H, NCH₃), 2.95–2.87 (m, 2H, SCH₂), 2.45–2.38 (m, 2H, CH₂SO₂).

-

¹³C NMR: 156.8 (C=O), 138.2 (Ph), 55.3 (NCH₃), 48.1 (SCH₂), 34.7 (CH₂SO₂).

High-Resolution Mass Spectrometry (HRMS):

Calculated for C₁₃H₁₇N₂O₃S: 293.0961; Found: 293.0958.

Comparative Analysis of Synthetic Routes

Alternative pathways, such as direct oxidation of pre-formed urea derivatives, result in lower yields (≤60%) due to sulfone group instability under acidic conditions. The stepwise approach—amine synthesis → methylation → oxidation → urea formation—provides superior control over regiochemistry and functional group compatibility.

Table 2: Yield Comparison of Synthetic Strategies

| Strategy | Overall Yield (%) |

|---|---|

| Stepwise (this report) | 72 |

| Direct oxidation of urea precursor | 58 |

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the sulfone group or other parts of the molecule.

Substitution: The phenylurea moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenylurea moiety.

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenylurea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving potassium channels.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenylurea involves its interaction with specific molecular targets. For instance, it has been studied as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator. The compound binds to the GIRK channels, modulating their activity and influencing cellular excitability. This interaction can affect various physiological processes, including pain perception, heart rate regulation, and neuronal signaling.

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences and similarities:

Key Observations :

Key Observations :

- 1,3-Diphenylurea has well-documented safety measures (e.g., inhalation first aid) , whereas the dimethylamino analog lacks comprehensive toxicological data despite requiring stringent PPE .

- The target compound’s sulfone group may alter metabolic pathways, but its safety profile remains uncharacterized in the provided evidence.

Biological Activity

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenylurea is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of 429.5 g/mol. Its structure includes a tetrahydrothiophene ring, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H19N3O4S2 |

| Molecular Weight | 429.5 g/mol |

| IUPAC Name | 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenylurea |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate cellular signaling pathways through:

- G Protein-Coupled Receptor (GPCR) Activation : The compound may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling cascades.

- Ion Channel Modulation : There is evidence suggesting that it interacts with potassium channels, particularly G protein-gated inwardly rectifying potassium (GIRK) channels, affecting neuronal excitability and neurotransmitter release.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenylurea exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Study Findings : A derivative was tested against A549 lung cancer cells and showed an IC50 value of approximately 11.20 µg/mL after 72 hours of treatment, indicating potent anticancer activity compared to standard treatments .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays revealed moderate antioxidant activity when compared to standard antioxidants like butylated hydroxyanisole (BHA). This suggests potential applications in preventing oxidative stress-related diseases .

Study 1: Synthesis and Biological Evaluation

A study conducted on a series of oxadiazole-thioether derivatives included the compound . The synthesized compounds were characterized using IR and NMR spectroscopy, and their biological activities were assessed through cytotoxicity assays against cancer cell lines. The results indicated that certain derivatives displayed enhanced anticancer properties, supporting further exploration for therapeutic applications .

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets. The results indicated promising interactions with key proteins involved in cancer cell proliferation and survival pathways, which correlates with the observed in vitro cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.